molecular formula C16H21NO3S B7053953 N-(1-methylcyclopentyl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide

N-(1-methylcyclopentyl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide

Cat. No.: B7053953
M. Wt: 307.4 g/mol
InChI Key: CRSLTJOVRDZLBE-UHFFFAOYSA-N
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Description

N-(1-methylcyclopentyl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide is a complex organic compound that features a unique structure combining a cyclopentyl group, a thiochromene ring, and a carboxamide functional group

Properties

IUPAC Name

N-(1-methylcyclopentyl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S/c1-16(9-4-5-10-16)17-15(18)13-8-11-21(19,20)14-7-3-2-6-12(13)14/h2-3,6-7,13H,4-5,8-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSLTJOVRDZLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)NC(=O)C2CCS(=O)(=O)C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylcyclopentyl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide typically involves multi-step organic reactions One common approach starts with the preparation of the thiochromene core, which can be synthesized through a cyclization reaction involving a suitable precursor

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can enhance the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-methylcyclopentyl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiochromene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom or other functional groups.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiochromene ring can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms. Substitution reactions can lead to a variety of amide derivatives with different functional groups.

Scientific Research Applications

N-(1-methylcyclopentyl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development. It can be used in assays to study enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, given its ability to modulate biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-methylcyclopentyl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, leading to inhibition or activation of the target. This interaction can modulate signaling pathways and biochemical processes, resulting in the observed biological effects. The specific pathways involved depend on the target and the context of the application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiochromene derivatives, cyclopentyl amides, and sulfonamides. Examples include:

  • Thiochromene-4-carboxamide
  • 1-methylcyclopentyl sulfonamide
  • 3,4-dihydro-2H-thiochromene derivatives

Uniqueness

N-(1-methylcyclopentyl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the thiochromene ring and the cyclopentyl group provides a distinct framework that can interact with various molecular targets, making it a versatile compound for research and development.

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